

An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 3-cyano-4-methoxybenzoate
Cat. No.:	B1334661

[Get Quote](#)

CAS Number: 25978-74-9

This technical guide provides a comprehensive overview of **Methyl 3-cyano-4-methoxybenzoate**, a versatile aromatic building block with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Spectroscopic Data

Methyl 3-cyano-4-methoxybenzoate is a solid at room temperature, appearing as a pale yellow to yellow powder.^[1] It is characterized by the presence of three key functional groups attached to a benzene ring: a methyl ester, a cyano group, and a methoxy group. These functionalities contribute to its reactivity and utility as a chemical intermediate.

Table 1: Physicochemical Properties of **Methyl 3-cyano-4-methoxybenzoate**

Property	Value	Reference
CAS Number	25978-74-9	[2]
Molecular Formula	C ₁₀ H ₉ NO ₃	[2]
Molecular Weight	191.18 g/mol	[2]
Appearance	Pale yellow to yellow powder	[1]
Melting Point	119.0-128.0 °C	[1]
Boiling Point	339.70 °C (Predicted)	[2]
InChI Key	RYJSFYBJYKFNCF-UHFFFAOYSA-N	[1]
SMILES	COC1=C(C=C(C=C1)C(=O)O)C#N	[2]

Table 2: Spectroscopic Data for **Methyl 3-cyano-4-methoxybenzoate** (Predicted and from related compounds)

While specific, experimentally validated spectra for **Methyl 3-cyano-4-methoxybenzoate** are not readily available in the public domain, data for closely related compounds and spectral prediction tools allow for an estimation of its key spectroscopic features. Commercial suppliers may provide spectra upon request.[\[3\]](#)

Spectroscopy	Predicted/Analog-Based Data
¹ H NMR	Aromatic protons (δ 7.0-8.0 ppm), methoxy protons (-OCH ₃ , δ ~3.9 ppm), methyl ester protons (-COOCH ₃ , δ ~3.9 ppm).
¹³ C NMR	Carbonyl carbon (C=O, δ ~165 ppm), aromatic carbons (δ 110-160 ppm), nitrile carbon (-CN, δ ~115 ppm), methoxy carbon (-OCH ₃ , δ ~56 ppm), methyl ester carbon (-COOCH ₃ , δ ~52 ppm).
IR (Infrared)	C≡N stretch (~2230 cm ⁻¹), C=O stretch (~1720 cm ⁻¹), C-O stretches (~1200-1300 cm ⁻¹), aromatic C-H and C=C bands.

Synthesis and Experimental Protocols

Methyl 3-cyano-4-methoxybenzoate is a synthetic compound and is not known to occur naturally. Its synthesis typically involves a multi-step process starting from more readily available precursors. While a specific, detailed protocol for its synthesis is not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions and patent literature for analogous compounds.

A potential synthetic pathway starts from methyl 4-hydroxybenzoate. The process would involve the introduction of a formyl group at the 3-position, followed by conversion of the formyl group to a nitrile, and finally, methylation of the hydroxyl group.

A patented method for a similar compound, methyl 3-cyano-4-hydroxybenzoate, involves a two-step process from methyl 4-hydroxybenzoate.^[4] This can be adapted by adding a final methylation step.

Hypothetical Experimental Protocol for the Synthesis of **Methyl 3-cyano-4-methoxybenzoate**:

Step 1: Formylation of Methyl 4-hydroxybenzoate

This step introduces a formyl group ortho to the hydroxyl group.

- Materials: Methyl 4-hydroxybenzoate, paraformaldehyde, magnesium chloride, triethylamine, dichloromethane, hydrochloric acid.
- Procedure (based on a patent for a related compound[4]):
 - To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane.
 - Heat the mixture under reflux overnight.
 - Cool the reaction to room temperature and slowly add a dilute aqueous solution of hydrochloric acid.
 - Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

Step 2: Conversion of the Formyl Group to a Nitrile

This step converts the aldehyde to a nitrile.

- Materials: Methyl 3-formyl-4-hydroxybenzoate, hydroxylamine hydrochloride, a dehydrating agent (e.g., acetic anhydride or a suitable catalyst), and a solvent (e.g., acetonitrile/DMF).
- Procedure (based on a patent for a related compound[5]):
 - Dissolve methyl 3-formyl-4-hydroxybenzoate and hydroxylamine hydrochloride in a suitable solvent system.
 - Add a dehydrating agent or catalyst and heat the mixture.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
 - Upon completion, cool the reaction and work up by adding water and extracting the product with an organic solvent.
 - Dry the organic layer and concentrate to yield methyl 3-cyano-4-hydroxybenzoate.

Step 3: Methylation of the Hydroxyl Group

The final step is the methylation of the phenolic hydroxyl group.

- Materials: Methyl 3-cyano-4-hydroxybenzoate, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
- Procedure (based on general methylation procedures):
 - Dissolve methyl 3-cyano-4-hydroxybenzoate in a suitable solvent.
 - Add a base, followed by the dropwise addition of the methylating agent.
 - Stir the reaction at an appropriate temperature and monitor its progress.
 - After completion, quench the reaction, and extract the product.
 - Purify the crude product by recrystallization or column chromatography to obtain **Methyl 3-cyano-4-methoxybenzoate**.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Hypothetical synthetic workflow for **Methyl 3-cyano-4-methoxybenzoate**.

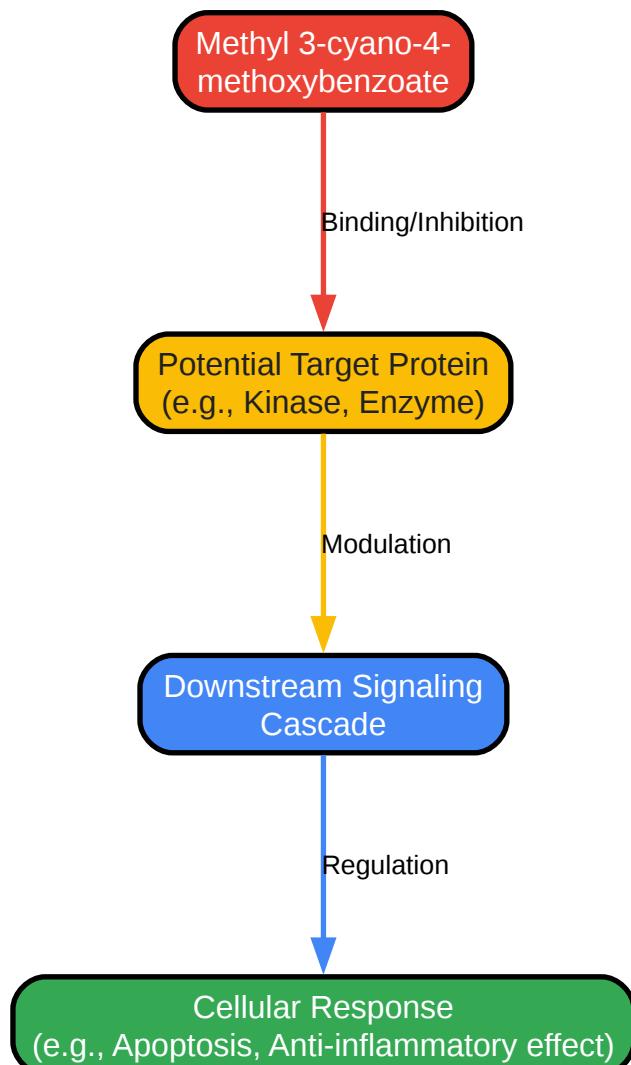
Applications in Research and Drug Development

Methyl 3-cyano-4-methoxybenzoate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

The presence of multiple functional groups that can be selectively modified makes it an attractive starting material for the construction of diverse molecular scaffolds.

While specific drugs developed directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, has been utilized as a starting material for the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.^{[7][8]} This highlights the potential of this class of compounds in medicinal chemistry.

The biological activity of a close analog, Methyl 3-cyano-2-fluoro-4-methoxybenzoate, has been explored for potential anti-inflammatory and anticancer properties.^[6] This suggests that **Methyl 3-cyano-4-methoxybenzoate** could also be a candidate for similar biological investigations.


Potential Biological Activity and Signaling Pathways (Inferred from Analogs)

Direct studies on the biological activity and mechanism of action of **Methyl 3-cyano-4-methoxybenzoate** are limited. However, based on the known activities of structurally similar compounds, some potential areas of interest can be inferred.

For example, many substituted benzoates exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The cyano and methoxy groups can influence the molecule's ability to interact with biological targets through hydrogen bonding, and hydrophobic interactions.

Given that related compounds have been investigated as kinase inhibitors, it is plausible that **Methyl 3-cyano-4-methoxybenzoate** could be explored for its potential to modulate cell signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Hypothetical Signaling Pathway Interaction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-cyano-4-methoxybenzoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. 3-Cyano-4-methoxybenzoic acid methyl ester | 25978-74-9 | FC55139 [biosynth.com]

- 3. METHYL 3-CYANO-4-METHOXYBENZOATE(25978-74-9) 1H NMR spectrum [chemicalbook.com]
- 4. CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate - Google Patents [patents.google.com]
- 5. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Methyl 3-cyano-2-fluoro-4-methoxybenzoate | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-cyano-4-methoxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1334661#methyl-3-cyano-4-methoxybenzoate-cas-number-25978-74-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com